molecular formula C26H46N4O9S3 B6297149 Biotin-PEG(4)-SS-COOH CAS No. 1380166-80-2

Biotin-PEG(4)-SS-COOH

Cat. No. B6297149
CAS RN: 1380166-80-2
M. Wt: 654.9 g/mol
InChI Key: JHFNDTQMSDEJOG-WATLYSKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Biotin-PEG(4)-SS-COOH” is a type of PEG linker that contains a biotin molecule attached with a PEG arm . Biotin-PEG linkers are widely used in detection, immobilization, targeting, labeling as well as nonradioactive purification . Biotin has strong binding affinity with avidin . The PEG spacer increases the hydrophilicity of the molecules .


Synthesis Analysis

A series of α-biotinylated poly (N-isopropylacrylamide) (PNIPAAm) block copolymers with different poly (ethylene glycol) (PEG) spacers were synthesized . Two approaches for ω-functionalization were tested, first, by the use of atom transfer radical polymerization (ATRP) and sequential monomer addition and second, by halogen end group modification with azides and subsequent copper catalyzed azide– alkyne cycloadditions .


Molecular Structure Analysis

The molecular weight of Biotin-PEG(4)-SS-COOH is 588.67 g/mol . It is a water-soluble, pegylated reagent for simple and efficient biotin labeling of antibodies, proteins, and other primary-amine containing molecules .


Chemical Reactions Analysis

The use of polyethylene glycol (PEG) as a safe and low-cost additive for the pharmaceutical and cosmetic industries is common practice . Over the last decade, the field of biopharmaceuticals has begun to use the process of covalently bonding PEG to their active peptides or proteins (PEGylation) to improve bioavailability and reduce immunogenicity .


Physical And Chemical Properties Analysis

The molecular weight of Biotin-PEG(4)-SS-COOH is 281.37 . Biotin and biotin derivatives bind with high affinity to both avidins and streptavidins . Biotin alkyne can be readily conjugated to many biomolecules through the well-known click chemistry .

Scientific Research Applications

Protein Labeling

Biotin-PEG(4)-SS-COOH can be used for protein labeling. It can biotinylate antibodies or other proteins for detection or purification using streptavidin probes or resins . This is particularly useful in various biological research and diagnostic applications.

Amine-Reactive

This compound reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . This property allows it to form permanent amide bonds, making it a valuable tool in protein chemistry.

Pegylation

The spacer arm of Biotin-PEG(4)-SS-COOH contains a hydrophilic, 4-unit, polyethylene glycol (PEG) group . Pegylation imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .

Long Reach

The spacer arm (total length added to target) is 29 angstroms . This reduces steric hindrance when binding to avidin molecules, enhancing the efficiency of biotin-streptavidin binding interactions.

Thiol-Reactive

Some similar compounds, like Iodoacetyl-PEG2-Biotin, are thiol-reactive . They react with sulfhydryls (-SH), such as the side-chain of cysteine ©. Although Biotin-PEG(4)-SS-COOH is not specifically mentioned, it’s possible that it shares this property.

Enhances Solubility

The pegylation imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . This is particularly important in maintaining the stability and functionality of the biotinylated proteins.

Mechanism of Action

Target of Action

Biotin-PEG(4)-SS-COOH primarily targets proteins, antibodies, and other primary-amine containing molecules . Biotin has a strong binding affinity with avidin, a protein produced in the oviducts of birds, reptiles, and amphibians . This interaction forms the basis for many biotechnological applications .

Mode of Action

Biotin-PEG(4)-SS-COOH interacts with its targets through a process called biotinylation . This involves the covalent attachment of biotin to the primary amines present in proteins and other biomolecules . The compound reacts specifically and efficiently with these primary amines at pH 7-9 to form covalent bonds .

Biochemical Pathways

The biotinylation process affects various biochemical pathways. Biotinylated proteins typically retain their biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

The pharmacokinetics of Biotin-PEG(4)-SS-COOH are influenced by its PEGylation. The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution . This enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, improving its bioavailability .

Result of Action

The result of Biotin-PEG(4)-SS-COOH’s action is the efficient labeling of antibodies, proteins, and other primary-amine containing molecules . This labeling increases solubility and eliminates aggregation of labeled molecules . The extended PEG4 spacer arm reduces steric hindrance for optimal streptavidin binding .

Action Environment

The action of Biotin-PEG(4)-SS-COOH is influenced by environmental factors such as pH and temperature . The compound reacts specifically and efficiently with primary amines at pH 7-9 . Furthermore, the bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35)/t20-,21-,25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFNDTQMSDEJOG-WATLYSKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N4O9S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG(4)-SS-COOH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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